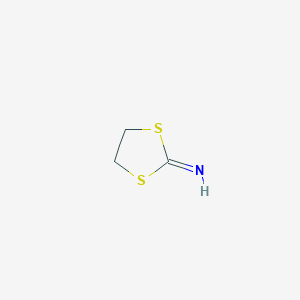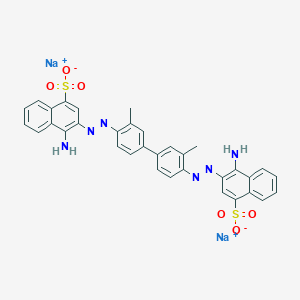
Aluminum, compd. with antimony (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, compounded with antimony (1:1), is a material that has been studied for various applications due to its unique properties. The interaction between aluminum (Al) and antimony (Sb) can lead to the formation of compounds with specific characteristics that are useful in different fields such as metallurgy, electronics, and energy storage.
Synthesis Analysis
The synthesis of aluminum-antimony compounds can be achieved through various methods. For instance, the addition of antimony to aluminum-silicon alloys refines the eutectic structure, as shown by the reduction in interflake spacing . In another study, the addition of aluminum to pure antimony was investigated to form intermetallic compounds with arsenic, which aids in the purification process during vacuum distillation and zone refining . Moreover, organometallic complexes containing antimony and aluminum have been synthesized through reactions involving antimony trichloride and aluminum compounds .
Molecular Structure Analysis
The molecular structure of aluminum-antimony compounds can be complex. For example, organometallic complexes containing antimony and aluminum have been prepared with various aluminum compounds, resulting in a series of complexes with different molecular structures . Additionally, the solid-state structure of trimetallic aluminum and antimony compounds has been elucidated using single-crystal X-ray diffraction techniques .
Chemical Reactions Analysis
Chemical reactions involving aluminum and antimony can lead to the formation of various compounds. The reactions of antimony trichloride with aluminum compounds have been studied, resulting in the formation of complexes such as [SbEt4][Al2Et5Cl2] and [SbEt4][AlCl4] . In the context of energy storage, the incorporation of AlCl4- into Sb to generate SbCl3/SbCl5 has been revealed as part of the energy storage mechanism in aluminum batteries .
Physical and Chemical Properties Analysis
The physical and chemical properties of aluminum-antimony compounds are influenced by their synthesis and molecular structure. For instance, antimony nanowire arrays embedded in anodic aluminum oxide templates exhibit a lower sublimation temperature compared to bulk antimony . The segregation behavior of aluminum and antimony in coatings has been studied, showing that these elements are enriched in layers underneath the outer surface of the coating . The addition of aluminum to tin-antimony alloys has been shown to affect various properties such as hardness, melting temperature, and electrical resistivity .
科学研究应用
1. Semiconductor and Photonic Detector Applications
Aluminum antimony (AlSb) is recognized for its potential in semiconductor technology, particularly in photonic detectors for gamma-ray spectroscopy. Despite the challenges in obtaining AlSb in single crystal form due to its high reactivity with oxygen and the volatility of antimony, significant research has been directed towards improving the crystallographic and electronic quality of AlSb crystals. Such advancements are crucial for enhancing the practical applications of AlSb in various devices (Becla & Witt, 1995).
2. Thermal and Material Studies
Investigations into the aluminum + gallium + bismuth + antimony alloys have shed light on the activities of aluminum in this system, showing a positive deviation from ideal behavior. Understanding these activities is pivotal in the development of materials with specific thermal and material properties, which is of great interest in various scientific applications (Acharya & Hajra, 2005).
3. Environmental Applications
Studies on the removal of antimony(V) and antimony(III) from drinking water have been conducted, focusing on coagulation-flocculation-sedimentation (CFS) techniques. Such research is critical for environmental management and public health, considering the toxic nature of antimony compounds (Guo, Wu & He, 2009).
4. Energy Storage and Battery Technology
Research on Sb-AlC0.75-C composite anodes has demonstrated potential applications in high-performance sodium-ion batteries. The unique properties of aluminum antimony compounds in this context could pave the way for advanced energy storage solutions (Jung et al., 2017).
属性
IUPAC Name |
aluminum;antimony |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQULNGDVIKLPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.742 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum;antimony | |
CAS RN |
25152-52-7 |
Source


|
| Record name | Aluminum antimonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

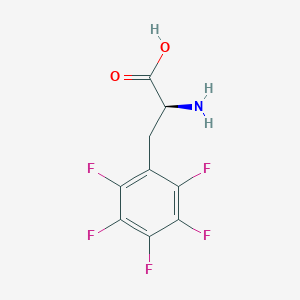
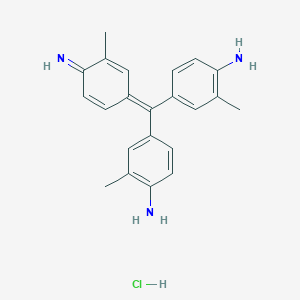
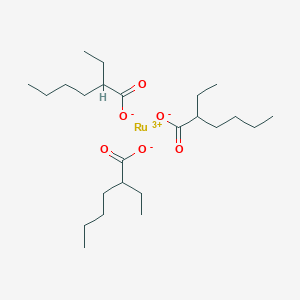
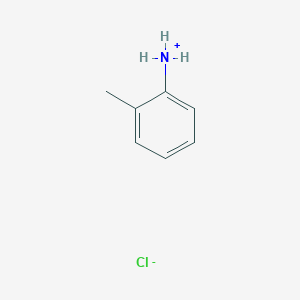
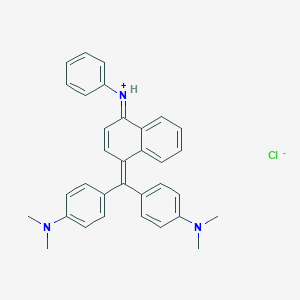
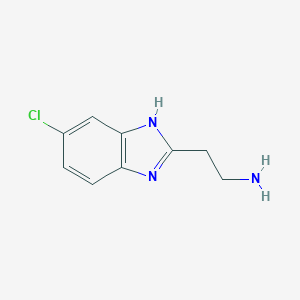
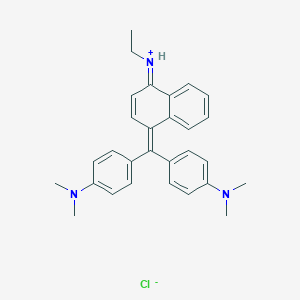
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
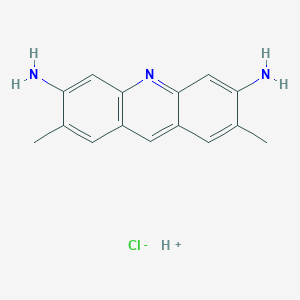
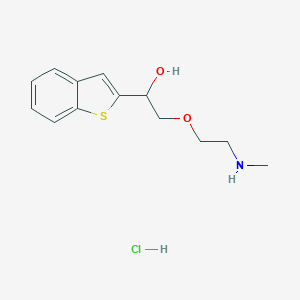
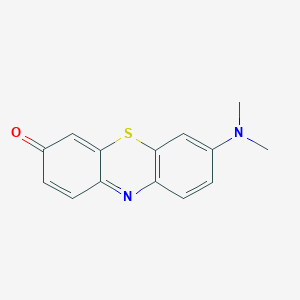
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
